1-Naphthyl salicylate
Description
Contextualization within the Field of Ester Chemistry and Naphthalene (B1677914) Derivatives
1-Naphthyl salicylate (B1505791) is a member of the ester family, a class of organic compounds known for their roles in forming fats, oils, and fragrances. ontosight.ai The synthesis of 1-naphthyl salicylate occurs through the esterification of salicylic (B10762653) acid with 1-naphthol (B170400). ontosight.ai This reaction is a fundamental process in organic chemistry, where a carboxylic acid and an alcohol react to form an ester and water.
The compound is also classified as a naphthalene derivative. Naphthalene is a bicyclic aromatic hydrocarbon that serves as a foundational structure for a wide range of chemical compounds with diverse applications. researchgate.netcdnsciencepub.com Naphthalene derivatives are utilized in various industries, including the production of agrochemicals, construction materials, and pharmaceuticals. theinsightpartners.comdatabridgemarketresearch.com The properties of naphthalene derivatives can be tailored by attaching different functional groups to the naphthalene core, leading to a broad spectrum of chemical and physical characteristics. researchgate.netresearchgate.net For instance, the introduction of ester functionalities to naphthalene-based structures can influence their ability to form complexes with metal cations. rsc.org
Historical Trajectory of Academic Inquiry into Salicylate Esters and Naphthols
The study of salicylates has a long history, dating back to antiquity when the bark of the willow tree was used for its medicinal properties. researchgate.netwikipedia.org In 1828, Johann Buchner isolated salicin, the active component in willow bark. researchgate.net This was followed by the work of Raffaele Piria in 1838, who successfully extracted salicylic acid. researchgate.netnih.gov The first commercial production of synthetic salicylic acid began in Germany in 1874. researchgate.net Throughout the 19th century, various salicylate esters and glucosides were isolated from plants like spirea and wintergreen. researchgate.net Methyl salicylate, for example, was first isolated in 1843 by the French chemist Auguste André Thomas Cahours. wikipedia.org
The investigation of naphthols also has a significant history in chemical research. Naphthols are derivatives of naphthalene and are important precursors in the synthesis of various organic compounds, including dyes and pharmaceuticals. researchgate.net Research into the synthesis and reactions of substituted naphthols has been extensive, leading to the development of numerous methods for creating complex naphthol-based molecules. researchgate.net The study of both salicylate esters and naphthols laid the groundwork for the synthesis and investigation of hybrid molecules like this compound.
Current Research Landscape and Emerging Scientific Interest in this compound
Current research interest in this compound and related compounds spans several areas of chemical science. The development of new synthetic methodologies remains a key focus. For example, recent studies have explored novel electrochemical methods for the coupling of naphthols to create complex polycyclic structures. acs.org Additionally, the selective hydrogenation of naphthols to produce tetralones is an area of active investigation. oup.com
The broader field of naphthalene derivatives is experiencing significant growth, driven by their application in construction, textiles, and agrochemicals. theinsightpartners.commordorintelligence.comthetidewaternews.com The global market for naphthalene derivatives is projected to continue expanding, indicating a sustained demand for research and development in this area. theinsightpartners.commordorintelligence.comthetidewaternews.com
While specific research on this compound itself is not as extensive as for its parent compounds, its properties make it a compound of interest. For instance, its structural isomer, β-naphthyl salicylate, has been noted for its potential use in photochemical studies due to its UV absorption properties and as a plasticizer. cymitquimica.com Given that salicylates are known intermediates in the biodegradation of polycyclic aromatic hydrocarbons like naphthalene, there is also interest in understanding the environmental fate and microbial degradation of such compounds. nih.govmdpi.com Metabolic engineering studies have even focused on degrading carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) via a salicylate-catechol pathway. bohrium.com
Delimitation of Research Scope: Focus on Fundamental Chemical Science and Methodological Advancements
This article will focus exclusively on the fundamental chemical science and methodological advancements related to this compound. The synthesis, chemical properties, and structural features of the compound will be detailed. The discussion will be framed within the context of ester chemistry and naphthalene derivatives, highlighting the scientific principles that govern the behavior of this molecule. Methodological advancements in the synthesis and study of related compounds will be reviewed to provide a comprehensive understanding of the state of the art.
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₃ | nih.gov |
| Molecular Weight | 264.28 g/mol | rsc.orgnih.gov |
| Appearance | White to pale yellow crystalline solid (for β-isomer) | cymitquimica.com |
| Solubility | Low in water, good in organic solvents | ontosight.ai |
| IUPAC Name | naphthalen-1-yl 2-hydroxybenzoate | nih.gov |
| CAS Number | 550-97-0 | nih.gov |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification reaction of salicylic acid and 1-naphthol. ontosight.ai This reaction typically involves heating the two reactants in the presence of an acid catalyst.
More broadly, the synthesis of ester derivatives of phenolic acids has been a subject of extensive research. For example, a one-step procedure for the synthesis of new derivatives of salicylic acid and vanillic acid using alkyl haloalkanoates in the presence of anhydrous potassium carbonate has been developed. semanticscholar.orgresearchgate.net This method has been shown to produce target esters in high yields. semanticscholar.orgresearchgate.net Another area of research involves the naphthalene-catalyzed lithiation for the deacylation of esters, offering a reductive, non-hydrolytic method to convert esters back to their corresponding alcohols. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRCFLFEGNKMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-97-0 | |
| Record name | 1-Naphthyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/109J440146 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity Profiles and Mechanistic Investigations of 1 Naphthyl Salicylate
Hydrolytic Degradation Pathways
Hydrolysis of 1-naphthyl salicylate (B1505791) involves the cleavage of the ester bond to yield 1-naphthol (B170400) and salicylic (B10762653) acid. This process can be catalyzed by acids, bases, or enzymes.
While specific kinetic studies on the acid-catalyzed hydrolysis of 1-naphthyl salicylate are not extensively documented, the mechanism is expected to follow the general pathway for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Finally, the elimination of 1-naphthol and regeneration of the acid catalyst yield salicylic acid.
The rate of acid-catalyzed hydrolysis is dependent on the pH of the medium. Generally, for esters, the rate of hydrolysis increases with decreasing pH (increasing acidity). Studies on analogous compounds like phenyl salicylate have shown that the degradation rate decreases with decreasing pH, and the compound is relatively stable at a pH below 4. This suggests that this compound would also exhibit greater stability in acidic conditions compared to neutral or alkaline conditions. The kinetics of the hydrolysis are typically pseudo-first-order under constant pH.
Table 1: pH-Dependent Stability of Phenyl Salicylate (Analogous Compound)
| pH | Temperature (°C) | Half-life (days) |
|---|---|---|
| 6.3 | 50 | 6.6 |
| 6.3 | 23 | 178 |
| 6.3 | 5 | 2934 |
This interactive table is based on data for phenyl salicylate and is intended to illustrate the expected pH-dependent stability trend for this compound.
Base-catalyzed hydrolysis, or saponification, of this compound proceeds through a different mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the 1-naphthoxide ion as the leaving group and forming salicylic acid. In a basic medium, the salicylic acid is deprotonated to form the salicylate salt.
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. It is well-established that various esterases can hydrolyze naphthyl esters. For instance, α-naphthyl acetate (B1210297) is a commonly used substrate to assay for general esterase activity. dal.ca Carboxylesterases found in mammalian liver have been shown to rapidly cleave α-naphthyl esters of carboxylic acids. barbatti.org This suggests that this compound is a likely substrate for a variety of esterases.
The mechanism of enzymatic hydrolysis by esterases typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol component (1-naphthol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the carboxylic acid (salicylic acid).
The specificity and efficiency of the hydrolysis are determined by the precise fit of the substrate into the enzyme's active site. The size and shape of the naphthyl and salicylate moieties will influence the binding affinity (Km) and the catalytic rate (kcat) of the enzyme. Studies with various naphthyl esters have shown that the structure of the acyl and alcohol portions of the ester significantly affects the rate of enzymatic hydrolysis. barbatti.org
The activity of esterases towards this compound can be characterized by determining the Michaelis-Menten kinetic parameters, Km and Vmax. While specific data for this compound is limited, studies on analogous substrates provide insights. For example, the hydrolysis of α-naphthyl esters by liver carboxylesterases is known to be efficient. barbatti.org The optimal pH for these enzymes is typically in the neutral to slightly alkaline range (pH 7.0-8.5).
Table 2: General Substrate Profile for Liver Carboxylesterases (Analogous Substrates)
| Substrate Class | Relative Hydrolysis Rate |
|---|---|
| α-Naphthyl Carboxylic Esters | High |
| β-Naphthyl Carboxylic Esters | Moderate |
| α-Naphthyl Carbonates | Moderate |
This interactive table illustrates the general substrate preferences of mammalian liver esterases for different types of naphthyl esters, suggesting that α-naphthyl esters like this compound are likely to be good substrates.
Enzymatic Hydrolysis by Esterases and Related Biocatalysts in In Vitro Systems
Photochemical Transformations of this compound
Exposure to ultraviolet (UV) radiation can induce photochemical transformations in this compound. While direct studies on this specific compound are scarce, the photochemical behavior of other 1-naphthyl esters and salicylate-containing compounds suggests potential degradation pathways. One of the most relevant photochemical reactions for phenolic esters is the photo-Fries rearrangement. nih.govthermofisher.comwikipedia.org
The photo-Fries rearrangement involves the homolytic cleavage of the ester bond upon absorption of UV light, generating a 1-naphthyloxy radical and a salicyl radical. slideshare.net These radicals are initially held within a solvent cage. Within the cage, they can recombine in several ways. Recombination at the original positions would regenerate the starting material. However, the salicyl radical can also migrate to the ortho or para positions of the naphthyl ring before recombination, leading to the formation of hydroxyaryl ketone isomers.
Given the structure of this compound, the primary products of a photo-Fries rearrangement would be 2-salicyloyl-1-naphthol and 4-salicyloyl-1-naphthol. The product distribution between the ortho and para isomers can be influenced by factors such as the solvent viscosity and the presence of other molecules. nih.gov
Another potential photochemical pathway is the photodegradation of the 1-naphthol moiety that could be formed upon hydrolysis. The phototransformation of 1-naphthol in aqueous solutions upon UV irradiation is known to produce various naphthoquinones, such as 1,4-naphthoquinone (B94277) and 2-hydroxy-1,4-naphthoquinone. nih.gov Therefore, under conditions where both hydrolysis and photolysis can occur, a complex mixture of degradation products could be expected.
UV-Induced Photorearrangement Reactions (e.g., Photo-Fries Type)
The photo-Fries rearrangement is a photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org When subjected to UV radiation, this compound can undergo a photo-Fries type rearrangement, which proceeds through a radical mechanism. This reaction is distinct from the thermal Fries rearrangement, which requires a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com The photochemical variant can lead to the formation of both wikipedia.orgguidechem.com and wikipedia.orgnih.gov rearranged products. wikipedia.org
Upon absorption of UV light, the ester undergoes homolytic cleavage of the ester bond, generating a naphthyloxyl radical and a salicyloyl radical. These radicals are held within a solvent cage. In-cage recombination of these radicals can lead to the migration of the acyl group to the ortho or para positions of the naphthyl ring, yielding the corresponding hydroxyaryl ketones.
Studies on similar 1-naphthyl acylates have shown that the distribution of the photo-Fries products is significantly influenced by the reaction environment. rsc.org For instance, in polymeric matrices such as poly(vinyl acetate), the initial conformations of the ester molecules can direct the formation of specific products, a phenomenon referred to as a "templating" effect. rsc.org Even in a less viscous environment, the solvent cage plays a crucial role in determining the product distribution by influencing the recombination rates of the intermediate radical pairs. rsc.org While the photo-Fries rearrangement is a synthetically useful reaction, it is often associated with low yields, which limits its application in commercial production. wikipedia.org
Photodegradation Mechanisms under Controlled Irradiation Conditions
Under controlled irradiation conditions, this compound is susceptible to photodegradation through various mechanisms. The process can be influenced by factors such as the wavelength of irradiation, the presence of oxygen, and the nature of the solvent. The photodegradation of this compound can be conceptualized by considering the photochemical behavior of its constituent moieties: the naphthyl group and the salicylate group.
The naphthyl moiety can undergo photo-oxidation, leading to a variety of products. For instance, the UV-induced transformation of 1-methylnaphthalene (B46632) in the presence of air has been shown to yield products such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. researchgate.net Similarly, the photodegradation of 1-naphthol, a related compound, can be promoted by natural iron oxide in aqueous suspensions. researchgate.net
The salicylate portion of the molecule is also photochemically active. The photodegradation of salicylic acid can be accelerated by the presence of hydrogen peroxide, which upon photolysis generates highly reactive hydroxyl radicals that can attack the aromatic ring. mdpi.com The main initial products of salicylic acid photodegradation include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.com
Therefore, under controlled irradiation, the photodegradation of this compound likely proceeds through a combination of pathways, including photo-Fries rearrangement, photo-oxidation of the naphthyl ring, and photo-decarboxylation or hydroxylation of the salicylate ring. The specific degradation products and their distribution will depend on the experimental conditions.
Fluorescence Quenching Studies and Excited State Dynamics
This compound possesses a chromophoric system derived from its naphthalene (B1677914) and salicylate moieties, which can exhibit fluorescence. The study of its fluorescence quenching and excited-state dynamics provides insights into the photophysical processes that occur upon photoexcitation.
Fluorescence quenching studies can reveal the interactions of the excited state of this compound with other molecules (quenchers). Quenching can occur through dynamic or static mechanisms. researchgate.net In dynamic quenching, the quencher collides with the excited-state molecule, leading to its de-excitation. In static quenching, a non-fluorescent complex is formed between the molecule and the quencher in the ground state. researchgate.net The fluorescence of naphthalene derivatives can be efficiently quenched by various molecules, and the rate of quenching can be dependent on the steric bulk of substituents on the naphthalene ring. mdpi.com
The excited-state dynamics of this compound are expected to be complex, involving processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing, and internal conversion. The salicylate moiety is known to undergo ESIPT. Theoretical studies on related molecules have shown that upon excitation, an intramolecular proton transfer can occur from the hydroxyl group to the carbonyl oxygen of the ester. rsc.org This process can lead to the formation of a transient keto-tautomer, which may have its own distinct photophysical properties.
Furthermore, the excited-state dynamics of naphthalene derivatives have been extensively studied. For instance, studies on azanaphthalenes have revealed considerable differences in excited-state lifetimes and the propensity for intersystem crossing versus internal conversion depending on the molecular structure. hw.ac.ukhw.ac.uk The excited state of 1-naphthol, a related compound, also exhibits complex proton-transfer dynamics. scispace.com The interplay of these processes will dictate the fluorescence quantum yield and lifetime of this compound.
Electrophilic and Nucleophilic Reactions Involving this compound
Chemical Transformations as a Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to the presence of multiple reactive sites. The ester linkage, the phenolic hydroxyl group, and the aromatic rings can all participate in various chemical transformations.
One notable application of related phenolic esters is in the synthesis of xanthones. For example, phenyl salicylate can be heated to high temperatures to yield xanthone (B1684191) through an intramolecular cyclization reaction with the elimination of phenol (B47542). orgsyn.org A similar transformation could potentially be applied to this compound to synthesize naphthoxanthones, which are of interest for their potential biological activities.
The ester can be hydrolyzed under acidic or basic conditions to yield 1-naphthol and salicylic acid, which are themselves valuable starting materials for a wide range of chemical syntheses. The phenolic hydroxyl group can be alkylated or acylated to introduce new functional groups. The aromatic rings are susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of substituents onto the naphthyl or salicylate rings. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents.
Investigation of Lewis Acid/Base Interactions
The interaction of this compound with Lewis acids and bases can lead to a variety of chemical outcomes. The ester functionality contains Lewis basic sites, primarily the carbonyl oxygen and the phenolic oxygen.
The interaction with Lewis acids is central to the thermal Fries rearrangement. In this reaction, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. wikipedia.org This coordination polarizes the carbon-oxygen bond and facilitates the cleavage of the acyl-oxygen bond, generating an acylium ion intermediate. The acylium ion then acts as an electrophile and attacks the electron-rich naphthyl ring in an electrophilic aromatic substitution reaction to form a hydroxyaryl ketone. wikipedia.org The choice of Lewis acid and reaction conditions can influence the regioselectivity of the rearrangement, favoring either the ortho or para product. sigmaaldrich.com
This compound can also interact with Lewis bases. The phenolic hydroxyl group can act as a Brønsted acid and can be deprotonated by a strong base. The resulting phenoxide is a stronger nucleophile and can participate in various reactions. The carbonyl group can also be subject to nucleophilic attack, particularly in the presence of a strong nucleophile, which can lead to the cleavage of the ester bond.
Redox Chemistry of this compound and Its Intermediates
The redox chemistry of this compound is influenced by the electrochemical properties of its naphthyl and salicylate components. Both moieties can undergo oxidation and reduction reactions under appropriate conditions.
The naphthalene ring system can be oxidized to form various products. The oxidation of the 1-naphthyl radical with molecular oxygen has been studied, revealing complex reaction pathways that can lead to the formation of peroxy radicals and subsequent ring-opening products. researchgate.netbohrium.com In biological systems, the microbial oxidation of naphthalene is a well-known process where naphthalene is converted to salicylic acid through a series of enzymatic reactions. nih.govmdpi.comnih.govresearchgate.net This highlights the susceptibility of the naphthalene moiety to oxidative degradation.
The salicylate portion of the molecule can also participate in redox reactions. For instance, salicylate can be used to trap hydroxyl radicals, a highly reactive oxygen species. The reaction of salicylate with hydroxyl radicals leads to the formation of dihydroxybenzoic acid derivatives, which can be quantified to estimate the extent of radical generation. nih.gov
The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. These studies would provide valuable information about the ease with which the molecule can donate or accept electrons and would be crucial for understanding its behavior in redox-active environments.
Pivotal Research on the Thermal Degradation of this compound Remains Elusive
Despite a thorough review of available scientific literature, detailed experimental studies and mechanistic investigations specifically focusing on the thermal decomposition of this compound are not readily found. The current body of research accessible through targeted searches does not provide specific data on the decomposition pathways, products, or kinetics for this particular chemical compound.
While research exists on the thermal breakdown of related molecules, such as naphthyl radicals and various salicylate derivatives, a direct extrapolation of these findings to predict the behavior of this compound under thermal stress would be speculative and lack the required scientific rigor. For instance, studies on the pyrolysis of other organic compounds provide general principles of thermal decomposition, but the unique structure of this compound, combining a naphthyl group with a salicylate moiety, would lead to a distinct and uncharacterized decomposition profile.
Consequently, the creation of detailed data tables outlining decomposition temperatures, major degradation products, and proposed mechanistic steps for this compound is not possible at this time due to the absence of published empirical data. Further experimental research is necessary to elucidate the thermal behavior of this compound.
Advanced Spectroscopic and Analytical Methodologies Applied to 1 Naphthyl Salicylate Research
Spectroscopic Techniques for Characterization and Mechanistic Elucidation
Spectroscopic methods are indispensable for the structural confirmation of 1-naphthyl salicylate (B1505791) and for elucidating the mechanisms of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's architecture and behavior.
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-naphthyl salicylate (C₁₇H₁₂O₃), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous confirmation of its structure and assess its purity.
Proton (¹H) NMR spectroscopy is a primary tool for monitoring the formation of this compound from its precursors, such as 1-naphthol (B170400) and salicylic (B10762653) acid. The reaction progress can be tracked by observing the disappearance of the acidic proton of salicylic acid and the phenolic proton of 1-naphthol, alongside the appearance of a new set of aromatic signals corresponding to the product.
The ¹H NMR spectrum of this compound is expected to be complex, with all 11 aromatic protons and the single hydroxyl proton resonating in distinct regions. The signals for the 11 aromatic protons, split by their neighbors, would appear in the downfield region, typically between 6.8 and 8.5 ppm. The hydroxyl proton of the salicylate moiety is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to strong intramolecular hydrogen bonding with the ester carbonyl group.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted δ (ppm) Range | Predicted Multiplicity | Notes |
| Salicylate -OH | 10.5 - 11.0 | s (broad) | Downfield shift due to intramolecular H-bonding with the ester carbonyl. |
| Salicylate Ring Protons | 6.8 - 8.2 | dd, ddd, d, t | Specific shifts and coupling patterns depend on the position relative to -OH and ester groups. |
| Naphthyl Ring Protons | 7.2 - 8.5 | m (complex) | Protons on the naphthyl system will show complex multiplets due to extensive coupling. |
Carbon-13 (¹³C) NMR spectroscopy is crucial for confirming the carbon framework of this compound. The spectrum would show 17 distinct signals, corresponding to each unique carbon atom in the molecule.
Key predicted signals include:
Ester Carbonyl (C=O): A signal in the highly deshielded region of 165-175 ppm.
Aromatic Carbons: A cluster of signals between 110 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the ester oxygen (C-O-Ar) would be found at the downfield end of this range. Quaternary carbons (those without attached protons) will typically show weaker signals.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted δ (ppm) Range | Notes |
| Ester Carbonyl (C=O) | 165 - 175 | Characteristic downfield shift for ester carbonyl carbons. |
| Salicylate C-OH | 155 - 162 | Carbon attached to the hydroxyl group, shifted downfield. |
| Naphthyl C-O | 145 - 155 | Carbon attached to the ester oxygen, significantly deshielded. |
| Aromatic CH & Quaternary C | 110 - 140 | Multiple signals corresponding to the remaining carbons of the two rings. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent protons on both the salicylate and naphthyl rings, allowing for the mapping of neighboring protons and aiding in the assignment of the complex aromatic regions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link each proton signal (except the -OH proton) to the carbon signal it is attached to, simplifying the assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying connectivity across quaternary carbons and the ester linkage. For instance, correlations would be expected between protons on the naphthyl ring and the ester carbonyl carbon, and between protons on the salicylate ring and the same carbonyl carbon, thus confirming the ester structure.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds. These methods are excellent for identifying the key functional groups present in this compound.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3000 and 3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the salicylate moiety.
C-H Stretch (Aromatic): Sharp absorption bands would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the region of 1680-1720 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding tend to shift this peak to a lower wavenumber compared to a simple aliphatic ester (which appears around 1735 cm⁻¹). libretexts.org
C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations within the naphthyl and benzene (B151609) rings.
C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and the phenol (B47542) would be visible in the 1100-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C and C-H vibrations are usually strong and well-resolved, offering further detail on the skeletal structure.
Interactive Table: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Expected Intensity |
| O-H Stretch (H-bonded) | 3000 - 3400 | IR | Strong, Broad |
| C-H Stretch (Aromatic) | 3050 - 3150 | IR, Raman | Medium, Sharp |
| C=O Stretch (Ester) | 1680 - 1720 | IR | Very Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1620 | IR, Raman | Medium to Strong |
| C-O Stretch (Ester/Aryl) | 1100 - 1300 | IR | Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound. The extended π-electron systems of the naphthalene (B1677914) and salicylate rings are expected to give rise to strong absorptions in the UV region.
The spectrum would likely show multiple absorption bands corresponding to π→π* transitions. Based on data for 1-naphthol and salicylic acid, strong absorption maxima (λmax) for this compound are predicted to occur in the range of 280-330 nm. researchgate.netresearchgate.net The exact position and intensity of these peaks are sensitive to the solvent environment.
This technique is highly effective for quantitative analysis. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the precise determination of this compound in solution. Furthermore, UV-Vis spectroscopy is a powerful tool for kinetic studies. By monitoring the change in absorbance at a specific wavelength corresponding to either a reactant or the product, the rate of a reaction (e.g., hydrolysis of the ester) can be determined in real-time. acs.orgsapub.org
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax Range (nm) | Notes |
| π→π | 280 - 330 | Strong absorption due to the extended conjugated system of the naphthyl and salicylate moieties. Multiple peaks may be observed. researchgate.net |
| π→π | ~230 - 250 | Another high-energy transition common in aromatic systems. researchgate.net |
Fluorescence Spectroscopy in Investigating Photophysical Properties and Interactions
Fluorescence spectroscopy is a pivotal tool for exploring the photophysical properties of molecules like this compound, which contains two distinct chromophores: a naphthalene ring and a salicylate moiety. Both of these components are known to exhibit fluorescence, and their combination in a single molecule can lead to interesting photophysical behaviors, including intramolecular energy transfer or charge transfer phenomena.
Naphthalene and its derivatives are well-studied fluorescent compounds, typically exhibiting strong emission in the ultraviolet and visible regions. The salicylate moiety is also fluorescent, and its photophysical properties have been the subject of numerous investigations. The fluorescence of salicylates can be sensitive to environmental factors such as solvent polarity and pH, which can influence the excited-state intramolecular proton transfer (ESIPT) process.
While specific studies detailing the comprehensive photophysical properties of this compound are not extensively available in the reviewed literature, the expected fluorescent behavior can be inferred from its constituent parts. The naphthalene group is likely to be the primary absorbing and emitting moiety. The excitation of the naphthalene chromophore could lead to its characteristic fluorescence, or energy could be transferred to the salicylate portion, potentially resulting in emission from the salicylate excited state.
The interaction of this compound with other molecules or its local environment can be probed by monitoring changes in its fluorescence spectrum. For instance, quenching or enhancement of fluorescence intensity, as well as shifts in the emission maximum, can provide insights into binding events, changes in the local dielectric constant, or the formation of complexes. Such studies are crucial for understanding the behavior of this compound in various matrices.
Table 1: General Photophysical Properties of Naphthalene and Salicylate Moieties
| Feature | Naphthalene Moiety | Salicylate Moiety |
| Typical Excitation Wavelength Range | 260-320 nm | 290-330 nm |
| Typical Emission Wavelength Range | 310-360 nm | 400-450 nm |
| Factors Influencing Fluorescence | Solvent polarity, presence of quenchers | Solvent polarity, pH, hydrogen bonding |
Note: The data in this table represents typical ranges for naphthalene and salicylate derivatives and may not be the exact values for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and fragmentation patterns. For this compound (C₁₇H₁₂O₃), the exact molecular weight is 264.28 g/mol .
The fragmentation of this compound in a mass spectrometer is expected to occur at the ester linkage, which is the most labile bond in the molecule. The fragmentation pattern provides a "fingerprint" that can be used for its identification and for distinguishing it from its isomers. Based on the general principles of mass spectrometry, the following fragmentation pathways can be predicted for this compound.
Cleavage of the ester bond: This can lead to the formation of a naphthoxy radical and a salicyl cation, or a naphthyl cation and a salicylate radical. The most likely fragmentation would involve the loss of the naphthoxy group to form a stable acylium ion.
Fragmentation of the naphthalene ring: The naphthalene ring itself can undergo fragmentation, although this typically requires higher energy.
Fragmentation of the salicylate ring: The salicylate moiety can lose a molecule of carbon monoxide or other small fragments.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Corresponding Neutral Loss |
| [C₁₇H₁₂O₃]⁺ (Molecular Ion) | 264 | - |
| [C₇H₅O₂]⁺ (Salicyl Cation) | 121 | C₁₀H₇O• (Naphthoxy radical) |
| [C₁₀H₇]⁺ (Naphthyl Cation) | 127 | C₇H₅O₃• (Salicylate radical) |
| [C₆H₅O]⁺ | 93 | CO from Salicyl Cation |
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like this compound. ESI-MS typically produces protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, with minimal fragmentation. This allows for the accurate determination of the molecular weight.
In the analysis of this compound, ESI-MS can be used to confirm its molecular formula by high-resolution mass measurement. Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated or deprotonated molecular ions to induce fragmentation and obtain structural information. This is particularly useful for distinguishing between isomers and for identifying unknown compounds in a mixture.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility, GC-MS is highly applicable for the analysis of its more volatile degradation products or impurities.
For instance, if this compound undergoes hydrolysis, it would yield 1-naphthol and salicylic acid. These products, after appropriate derivatization to increase their volatility (e.g., silylation), can be readily analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides their mass spectra, allowing for their unequivocal identification. This technique is also valuable for studying the thermal degradation of this compound, as it can identify the volatile compounds formed at elevated temperatures.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various samples. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.
The development of a robust HPLC method for this compound would involve the optimization of several parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength. Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most suitable approach.
A typical HPLC system for the analysis of this compound would consist of:
A stationary phase: A C8 or C18 column would be appropriate, providing good retention and separation based on hydrophobicity.
A mobile phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. The composition of the mobile phase can be adjusted to achieve the desired retention time and resolution. The addition of a small amount of acid, such as acetic acid or formic acid, can improve peak shape.
A detector: A UV detector would be suitable for the detection of this compound, as the naphthalene and salicylate moieties absorb strongly in the UV region. A photodiode array (PDA) detector would be particularly useful as it can provide the UV spectrum of the eluting peaks, aiding in their identification.
Table 3: Typical HPLC Parameters for the Analysis of Salicylate Esters
| Parameter | Typical Value/Condition |
| Column | C18 or C8, 4.6 mm x 150-250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230-310 nm |
| Column Temperature | 25-40 °C |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Reversed-phase HPLC is a powerful technique for the separation of this compound from its potential impurities and degradation products. Impurities could arise from the synthesis process, such as unreacted starting materials (1-naphthol and salicylic acid) or by-products. Degradation products could form due to hydrolysis, oxidation, or photolysis.
The separation in reversed-phase HPLC is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. More hydrophobic compounds will be retained longer on the column. Therefore, this compound, being more hydrophobic than its potential hydrolysis products (1-naphthol and salicylic acid), would have a longer retention time.
By carefully optimizing the mobile phase gradient, it is possible to achieve a good separation of this compound from a wide range of impurities and degradants in a single chromatographic run. The quantification of these compounds can be performed by integrating the peak areas and comparing them to those of standards. Stability-indicating HPLC methods can be developed to monitor the degradation of this compound under various stress conditions (e.g., acid, base, heat, light, and oxidation).
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and the ability to identify unknown compounds through their mass spectra. nih.govresearchgate.net
Due to its relatively high molecular weight and boiling point, direct analysis of this compound by GC can be challenging. However, GC is invaluable for analyzing more volatile components associated with its synthesis or degradation. For instance, it can be used to assess the purity of the 1-naphthol starting material or to detect volatile byproducts. Research on the biodegradation of naphthalene, a related compound, frequently employs GC-MS to identify and quantify volatile intermediate metabolites such as salicylic acid and catechol. researchgate.net The analysis typically involves a capillary column with a non-polar stationary phase and temperature programming to ensure the elution of compounds with a wide range of boiling points. nist.gov
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions. wordpress.comresearchgate.net It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. sigmaaldrich.com
TLC is ideally suited for monitoring the esterification reaction between 1-naphthol and salicylic acid to form this compound. The process involves spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals. The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the starting materials and the product. For this system, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) would be appropriate. researchgate.net The spots are visualized under UV light (around 254 nm), where the aromatic nature of the compounds allows them to appear as dark spots on a fluorescent background. wordpress.com The progress of the reaction can be followed by observing the disappearance of the reactant spots and the appearance and intensification of the product spot.
Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound
| Compound | Retention Factor (Rf) | Observation |
| 1-Naphthol | 0.45 | Reactant spot, decreases in intensity over time. |
| Salicylic Acid | 0.20 | Reactant spot, decreases in intensity over time. |
| This compound | 0.65 | Product spot, appears and increases in intensity over time. |
This table shows hypothetical Rf values on a silica gel plate with a hexane:ethyl acetate (7:3) mobile phase. The less polar product, this compound, travels further up the plate than the more polar reactants.
Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS/MS)
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for the quantification of compounds in complex matrices. nih.govcoresta.org This method combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry.
The analysis of this compound and its potential metabolites in biological samples like plasma or urine would greatly benefit from LC-MS/MS. researchgate.net A typical workflow involves minimal sample preparation, such as protein precipitation or solid-phase extraction. coresta.org The extracted sample is then injected into an HPLC system, usually a reversed-phase column (e.g., C18), for separation. The eluent from the column is directed into the mass spectrometer. Using an electrospray ionization (ESI) source, the analyte is ionized before entering the mass analyzers. Quantification is achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent specificity and reducing matrix interference. coresta.orgnih.gov
Table 3: Potential LC-MS/MS Parameters for this compound Quantification
| Parameter | Description |
| Chromatography | Reversed-Phase HPLC (C18 column) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transition (Precursor → Product Ion) | e.g., m/z 263 → m/z 119 (for the deprotonated molecule) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table outlines plausible parameters for developing a sensitive and selective LC-MS/MS method for this compound.
Electroanalytical Methods for this compound Characterization
Electroanalytical methods are a class of techniques that measure electrical quantities such as potential, current, or charge to characterize an analyte or a chemical reaction. tcd.ie These methods, including voltammetry and amperometry, are known for their high sensitivity, low cost, and potential for miniaturization. tcd.ieresearchgate.net
This compound possesses electroactive moieties—the naphthalene ring system and the phenolic ester group—which can be either oxidized or reduced at an electrode surface. This electroactivity allows for its detection and quantification using techniques like cyclic voltammetry or differential pulse voltammetry. These methods can provide information on the redox potentials and reaction mechanisms of the compound.
Furthermore, electrochemical detectors can be coupled with HPLC to create a highly sensitive analytical system (HPLC-EC). nih.gov This approach has been successfully used for the determination of hydroxylated metabolites of salicylic acid in plasma as a marker of oxidative stress. nih.gov A similar HPLC-EC method could be developed for this compound, offering detection limits in the picomole range and providing a powerful tool for its analysis in biological and environmental samples. nih.gov
Computational and Theoretical Investigations of 1 Naphthyl Salicylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. d-nb.info This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-Naphthyl salicylate (B1505791).
DFT calculations can elucidate the electronic structure by determining properties such as the distribution of electron density, dipole moment, and polarizability. These calculations are also instrumental in predicting chemical reactivity. mdpi.com By analyzing various DFT-based descriptors, the reactivity of a molecule can be quantified. For instance, studies on related salicylate compounds have used DFT to calculate parameters like ionization potential (I), electron affinity (A), chemical hardness (η), and chemical potential (μ), which provide a comprehensive picture of the molecule's stability and reaction tendencies. researchgate.net
For 1-Naphthyl salicylate, DFT studies would involve optimizing the molecular geometry to find its most stable conformation. Following this, calculations would yield global reactivity descriptors that predict its behavior in chemical reactions. A higher HOMO energy, for example, suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a higher propensity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
| Electronegativity (χ) | The power to attract electrons; (I+A)/2. | ~4.0 - 4.5 eV |
Note: The values in this table are representative examples for a molecule similar in structure to this compound and are intended for illustrative purposes.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for geometry optimization and energy calculations. researchgate.net While DFT has become more common for many applications, ab initio methods, especially when coupled with post-Hartree-Fock techniques, are considered highly accurate for determining molecular energies and structures.
For this compound, ab initio calculations would be employed to precisely determine its three-dimensional structure. The process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. This optimized geometry provides accurate predictions of bond lengths, bond angles, and dihedral angles. Such structural parameters are crucial for understanding the molecule's conformation, including the relative orientation of the naphthyl and salicylate rings, which can influence its chemical and physical properties. Studies on similar compounds like methyl salicylate have demonstrated that both HF and DFT methods can reproduce structural parameters effectively. researchgate.net
Table 2: Predicted Geometrical Parameters for this compound from Theoretical Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-O (ester) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-C (aromatic) | ~1.39 - 1.42 Å | |
| Bond Angle | O=C-O (ester) | ~123° |
| C-O-C (ester link) | ~118° |
Note: These values are typical and illustrative, based on calculations performed on structurally related molecules.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are therefore critical in predicting the outcome of chemical reactions. youtube.com
An FMO analysis of this compound would reveal the regions of the molecule most involved in electron donation and acceptance. The HOMO is expected to be located primarily on the electron-rich aromatic rings (both the naphthyl and salicylate moieties), particularly on the hydroxyl-substituted salicylate ring. The LUMO is likely to be distributed over the electron-withdrawing carbonyl group and the aromatic systems. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter; a smaller gap generally implies higher reactivity. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Description | Typical Energy (eV) |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 eV |
Note: These energy values are illustrative and based on typical results for similar aromatic ester compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. libretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons, which are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential. The aromatic rings would show areas of moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. walisongo.ac.id
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are highly effective in predicting and interpreting various types of molecular spectra. By calculating the energy differences between quantum states, it is possible to simulate spectra that can be compared directly with experimental results, aiding in the assignment of spectral features.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. northwestern.edu These calculations are typically performed after geometry optimization and involve computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra.
For this compound, these calculations would predict the frequencies for all its vibrational modes. This allows for the precise assignment of experimental spectral bands to specific molecular motions, such as the stretching of the O-H and C=O bonds, the in-plane and out-of-plane bending of aromatic C-H bonds, and the stretching of the C-O ester linkage. tpcj.org Theoretical spectra for related molecules like methyl salicylate and sodium salicylate have shown good agreement with experimental data, confirming the utility of this approach. researchgate.netresearchgate.net
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
|---|---|---|
| O-H (hydroxyl) | Stretching | ~3600 - 3400 (may be lower if H-bonded) |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
| C=O (ester carbonyl) | Stretching | ~1735 - 1700 |
| C=C (aromatic) | Ring Stretching | ~1610 - 1450 |
| C-O (ester) | Stretching | ~1300 - 1150 |
| C-H (aromatic) | Out-of-plane Bending | ~900 - 675 |
Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a correction factor for better comparison.
Prediction of Electronic Absorption and Emission Spectra
Computational chemistry provides powerful tools for predicting the electronic absorption and emission spectra of molecules like this compound. These methods allow for an understanding of the electronic transitions that give rise to the molecule's photophysical properties. The absorption and fluorescence spectra of this compound are expected to be dominated by the naphthalene (B1677914) chromophore. researchgate.net Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to model these properties.
The primary absorption bands in the UV-Vis spectrum of this compound can be attributed to spin-allowed π–π* transitions localized on the naphthalene moiety. nih.gov Calculations for related compounds, such as 1-naphthyl acetate (B1210297), show that the absorption spectrum is largely determined by the naphthalene portion of the molecule. researchgate.net For this compound, the lowest energy absorption band (S₀ → S₁) would be predicted, corresponding to the transition to the first excited singlet state. Higher energy transitions (S₀ → S₂) would also be calculated. researchgate.net
Fluorescence spectra arise from the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀). Theoretical calculations can predict the emission wavelength, which is typically red-shifted compared to the absorption wavelength (a phenomenon known as Stokes shift). The vibrational structure often observed in the experimental fluorescence spectra of aromatic molecules can also be computationally modeled. researchgate.net Calculations on similar naphthyl-based luminophores reveal that the primary emission involves transitions between the Highest Occupied Molecular Orbital (HOMO), predominantly localized on the naphthyl group, and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Below is a table of predicted spectral properties for this compound based on computational methods applied to analogous compounds.
| Parameter | Predicted Value | Computational Method | Transition |
| Maximum Absorption Wavelength (λabs) | ~290-320 nm | TD-DFT | S₀ → S₁ (π–π) |
| Molar Absorptivity (ε) | High | TD-DFT Oscillator Strength | π–π |
| Maximum Emission Wavelength (λem) | ~330-350 nm | TD-DFT | S₁ → S₀ |
| Stokes Shift | ~30-40 nm | Calculated (λem - λabs) | - |
Note: The data in this table are illustrative values derived from computational studies on analogous naphthalene-containing compounds and represent typical outputs of theoretical predictions.
NMR Chemical Shift Computations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation, and computational methods have become indispensable for predicting and interpreting NMR spectra. Ab initio calculations of nuclear shielding constants, which are then converted to chemical shifts, offer a powerful complement to experimental data. rsc.org For this compound, Density Functional Theory (DFT) is the most common method for computing ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov
The process involves optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, the nuclear shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The isotropic shielding values are then referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). docbrown.info
The predicted spectrum for this compound would show distinct signals for the aromatic protons on both the naphthyl and salicylate rings, as well as the hydroxyl proton. The chemical environment of each nucleus dictates its chemical shift. For instance, the hydroxyl proton of the salicylate moiety is expected to appear at a significantly downfield chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. docbrown.info The protons on the naphthalene ring system would appear in the aromatic region (δ ≈ 7.0-8.5 ppm), with their precise shifts influenced by their position and the electronic effects of the ester linkage.
An illustrative table of predicted NMR chemical shifts for this compound is provided below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Salicylate OH | 10.5 - 11.0 | - | Intramolecular H-bond |
| Salicylate Ring | 6.9 - 7.9 | 115 - 162 | Pattern depends on substitution |
| Naphthyl Ring | 7.4 - 8.2 | 110 - 150 | Complex multiplet patterns |
| Ester Carbonyl C | - | 165 - 170 | Carbonyl carbon environment |
Note: The data in this table are representative values based on computational studies of methyl salicylate and various naphthalene derivatives. researchgate.netnih.govdocbrown.info Actual values depend on the specific computational level of theory and solvent model used.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a fundamental tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. smu.edu This approach provides a step-by-step delineation of the energetic changes that occur along a reaction path. smu.edu For a compound like this compound, computational methods can be used to elucidate mechanisms for reactions such as its formation (esterification of salicylic (B10762653) acid and 1-naphthol) or its cleavage (hydrolysis).
The process begins by calculating the geometries and energies of the stationary points on the PES. smu.edu The intrinsic reaction coordinate (IRC) is then calculated to confirm that a given transition state connects the intended reactants and products. smu.edu Advanced methods like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) can dissect the reaction mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu
Transition State Characterization and Reaction Pathway Mapping
The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. dntb.gov.ua It is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Computationally, transition states are located using various optimization algorithms. A key step in TS characterization is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making or breaking of a bond).
For the hydrolysis of this compound, for example, computational chemists would model the approach of a water molecule (or hydroxide (B78521) ion for base-catalyzed hydrolysis) to the ester's carbonyl carbon. The transition state would feature a partially formed bond between the water's oxygen and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the naphthyl oxygen. By mapping the potential energy surfaces, alternative reaction pathways can be explored and compared. nih.govkaust.edu.sa For instance, the pathways for acid-catalyzed versus base-catalyzed hydrolysis could be computationally mapped to determine which is more favorable.
Energy Barrier Calculations for Key Transformations
The activation energy, or energy barrier, of a reaction is the difference in energy between the reactants and the transition state. This value is a crucial determinant of the reaction rate. Computational chemistry allows for the direct calculation of these energy barriers. researchgate.net High-level quantum chemical methods can provide activation energies with good accuracy. researchgate.net
For a given transformation involving this compound, the energies of the optimized reactant and transition state structures are calculated. The difference between these two energies provides the activation energy (Eₐ or ΔG‡). Comparing the calculated energy barriers for different potential pathways allows researchers to predict the most likely reaction mechanism. kaust.edu.sa For example, in a multi-step reaction, the step with the highest energy barrier is the rate-determining step.
The following table presents hypothetical calculated energy barriers for the acid-catalyzed hydrolysis of this compound, illustrating the type of data generated in such studies.
| Reaction Step | Transformation | Computational Method | Calculated Energy Barrier (kcal/mol) |
| 1 | Protonation of carbonyl oxygen | DFT (B3LYP/6-31G) | 5 - 10 |
| 2 | Nucleophilic attack by water (TS1) | DFT (B3LYP/6-31G) | 20 - 25 |
| 3 | Proton transfer (TS2) | DFT (B3LYP/6-31G) | 10 - 15 |
| 4 | Elimination of 1-naphthol (B170400) (TS3) | DFT (B3LYP/6-31G) | 15 - 20 |
Note: The data in this table are illustrative and based on typical energy barriers calculated for ester hydrolysis mechanisms. researchgate.net The values serve to demonstrate how computational chemistry is used to quantify the energetics of a reaction pathway.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational dynamics and intermolecular interactions. nih.gov For this compound, MD simulations can reveal its preferred shapes (conformations), its flexibility, and how it interacts with its environment, such as solvent molecules. nih.govresearchgate.net
A typical MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules. nih.gov The simulation begins with an initial structure and proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps (on the order of femtoseconds). acs.org
MD simulations can be used to explore the conformational landscape of this compound by monitoring key dihedral angles, such as the one defining the rotation around the C-O bond of the ester group. This allows for the identification of low-energy, stable conformers and the transition dynamics between them. Furthermore, simulations in a solvent box (e.g., water) can elucidate the structure of the solvation shell and specific intermolecular interactions like hydrogen bonding between the solute and solvent. researchgate.net Studies on related naphthyl and salicylate compounds have used MD to investigate aggregation behavior and interactions with surfaces or biological membranes. nih.govescholarship.org
A summary of typical parameters for an MD simulation of this compound in a water box is shown below.
| Parameter | Typical Value/Setting | Purpose |
| Force Field | OPLS-AA, AMBER | Describes interatomic potentials |
| Solvent Model | TIP3P, SPC/E | Represents water molecules |
| System Size | ~5000-10000 atoms | Molecule plus sufficient solvent |
| Time Step | 1-2 fs | Integration step for equations of motion |
| Simulation Length | 50-200 ns | Time to sample conformational space |
| Ensemble | NPT (constant Number, Pressure, Temperature) | Simulates experimental conditions (e.g., 300 K, 1 atm) |
Note: This table outlines a general protocol for MD simulations. Specific parameters are chosen based on the research question and available computational resources. nih.govacs.org
Theoretical Insights into Photophysical Processes, including Excited-State Proton Transfer (ESIPT)
This compound possesses the key structural features of a salicylic acid derivative, making it a candidate for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov ESIPT is a photophysical process where a proton is transferred from a donor group (the hydroxyl group) to an acceptor group (the carbonyl oxygen) within the same molecule upon electronic excitation. nih.gov This process is ultrafast and leads to the formation of a transient tautomer with distinct fluorescence properties. Methyl salicylate is a classic prototype for studying ESIPT, and its photophysics provides a strong basis for understanding this compound. nih.govresearchgate.net
Computational chemistry, particularly TD-DFT and high-level ab initio methods like CASSCF and CASPT2, is essential for studying the ESIPT mechanism. rsc.orgrsc.org These methods are used to calculate the potential energy surfaces (PES) for both the ground electronic state (S₀) and the first excited singlet state (S₁).
In the ground state, the enol form of this compound is the stable species, with the proton located on the phenolic oxygen. Upon photoexcitation to the S₁ state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase significantly. This change in electronic structure often leads to a nearly barrierless potential energy surface for proton transfer in the excited state. rsc.org The molecule rapidly relaxes from the excited enol* form to the excited keto* tautomer (a proton-transferred zwitterionic species). This keto* tautomer is responsible for a characteristic, large Stokes-shifted fluorescence. The molecule then returns to the ground state, where the proton rapidly transfers back to the oxygen, reforming the stable enol tautomer.
Theoretical studies on related phenylnaphthols and methyl salicylate derivatives have shown that the efficiency of ESIPT can be influenced by the population of reactive conformers in the ground state and the presence of energy barriers on the S₁ surface. rsc.orgnih.gov Computational analysis can map these energy profiles, identify the structures of the excited-state tautomers, and explain the resulting dual fluorescence that is sometimes observed. researchgate.netnih.gov
Investigation of Nonlinear Optical (NLO) Properties
A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical investigations focused directly on the nonlinear optical (NLO) properties of this compound. However, by examining theoretical studies on structurally analogous compounds, including various naphthalene and salicylate derivatives, it is possible to infer the potential NLO characteristics of this compound. These related studies consistently employ quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the relationship between molecular structure and NLO response.
To provide a quantitative perspective based on related molecules, theoretical studies on similar aromatic compounds offer valuable benchmarks. For example, DFT calculations on various aromatic anions have shown that substituent groups significantly impact hyperpolarizability values. While no direct data exists for this compound, the computational approaches applied to these analogous systems would be directly applicable to predicting its NLO properties. Such a study would typically involve geometry optimization followed by the calculation of electronic properties and NLO tensors.
A hypothetical computational investigation of this compound would likely involve the use of a functional, such as B3LYP or CAM-B3LYP, with an appropriate basis set to accurately model the electronic structure. The calculated hyperpolarizability values could then be compared with those of standard NLO materials, like urea (B33335) or KDP, to assess its potential for applications in optical devices.
The following table presents a hypothetical structure for the kind of data that would be generated in a computational study of this compound, based on typical NLO investigations of similar aromatic esters. It is important to reiterate that these are illustrative values and not the result of an actual calculation on this compound.
| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | - | - | - |
| DFT/CAM-B3LYP | 6-311++G(d,p) | - | - | - |
| HF | 6-311++G(d,p) | - | - | - |
Further research, specifically focused on the computational modeling of this compound, is necessary to determine its precise NLO properties and to validate the qualitative predictions based on the analysis of its structural components and related compounds. Such studies would provide valuable insights into its potential as a material for NLO applications.
Applications of 1 Naphthyl Salicylate in Fundamental Chemical Research and Materials Science
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules
The ester linkage in 1-naphthyl salicylate (B1505791) is a key functional group that allows the molecule to serve as a versatile precursor for more complex structures. Through reactions that modify this linkage or use the existing scaffold, chemists can access a variety of intricate organic molecules.
One of the primary applications of 1-naphthyl salicylate as a synthetic intermediate is in the construction of naphthalene-salicylate hybrid scaffolds through rearrangement reactions. The most notable of these is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone with the use of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction involves the migration of the acyl group from the salicylate moiety to the naphthalene (B1677914) ring, creating a direct carbon-carbon bond between the two structural components.
The reaction can be directed to yield either the ortho or para substituted product on the naphthalene ring, depending on the reaction conditions such as temperature and solvent. wikipedia.org This selectivity is crucial for the synthesis of specific isomers with desired properties. A photochemical variant, known as the photo-Fries rearrangement, can also be employed, which proceeds through a radical mechanism upon UV irradiation. wikipedia.orgnih.gov This light-induced method offers an alternative pathway to the same class of compounds, often under milder conditions. thermofisher.com
The resulting hydroxy acylnaphthalene compounds are valuable scaffolds that combine the distinct properties of both naphthalene and salicylate derivatives, which can be further elaborated into more complex molecular architectures.
Table 1: Fries Rearrangement of this compound for Scaffold Synthesis
| Reaction Type | Conditions | Primary Product Type | Key Feature |
|---|---|---|---|
| Lewis Acid-Catalyzed Fries Rearrangement | Lewis acid (e.g., AlCl₃), varying temperature | ortho- and para-Acyl-1-naphthol derivatives | Temperature-dependent selectivity |
| Photo-Fries Rearrangement | UV irradiation | ortho- and para-Acyl-1-naphthol derivatives | Radical mechanism, often milder conditions |
| Anionic ortho-Fries Rearrangement | Strong base (e.g., sBuLi), low temperature | Exclusively ortho-Acyl-1-naphthol derivatives | High regioselectivity for the ortho position |
The structural components of this compound make it an attractive building block for advanced functional materials. The naphthalene unit is a well-known chromophore with applications in organic electronics and as a component of laser dyes. dntb.gov.ua The salicylate portion, with its hydroxyl and carboxylate groups, provides sites for further functionalization or coordination with metal ions.
Through reactions like the Fries rearrangement, this compound can be converted into precursors for polymers or molecular switches. The photo-Fries rearrangement, in particular, allows for the light-induced modification of materials. nih.gov For instance, incorporating this compound into a polymer backbone would allow for post-polymerization modification by exposing the material to UV light, thereby altering its physical or chemical properties. Furthermore, the inherent photochemical reactivity of such ester compounds makes them candidates for development as photolabile protecting groups, which can be removed with light to unmask a functional group in a controlled manner. nih.govwikipedia.org
Use as a Chemical Probe in Reaction Mechanism Studies (Non-Biological Context)
The reactivity of this compound, particularly the phenolic hydroxyl group of the salicylate moiety, suggests its potential use as a chemical probe for studying reaction mechanisms in non-biological systems.
Reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻) are highly reactive intermediates in many chemical processes. nih.gov Phenolic compounds are known to react with ROS, often leading to changes in their fluorescence or absorbance properties. While specific studies employing this compound for ROS detection are not prominent, its structure contains the necessary features for such an application.
The salicylate moiety can act as a trapping agent for ROS. Reaction with species like the hydroxyl radical can lead to hydroxylation of the aromatic ring. The naphthalene component acts as a fluorophore, and this reaction could modulate its fluorescence emission. For example, the generation of a new hydroxylated product would likely have a different fluorescence quantum yield and emission maximum compared to the parent this compound. This change in a measurable optical signal could be used to monitor the formation of ROS in real-time within a chemical reaction mixture. nih.gov The development of such a probe would require careful calibration and characterization of the reaction products and their photophysical properties.
Table 2: Potential Mechanism for ROS Detection using this compound
| ROS Species | Potential Reaction | Detection Principle |
|---|---|---|
| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic rings | Change in fluorescence intensity or wavelength |
| Peroxynitrite (ONOO⁻) | Oxidation and nitration of the phenol (B47542) group | Formation of a new product with distinct spectroscopic properties |
Note: This represents a potential application based on the known reactivity of similar phenolic and aromatic structures.
Applications in the Development of New Analytical Assays and Standards
In analytical chemistry, well-characterized, stable compounds are essential for method development and validation. This compound can serve as a useful standard in the development of analytical assays, particularly for chromatographic and spectroscopic techniques.
Given its ester structure and aromatic nature, it is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC). researchgate.netnih.gov In the development of new analytical methods for quantifying complex mixtures containing related phenolic esters or naphthalene derivatives, this compound can be used as a reference compound. sciepub.com Its distinct retention time in chromatography and its unique mass spectrum would allow it to be used as an internal or external standard for ensuring the accuracy and precision of the assay. turkjps.orgnih.gov For example, when developing a GC-MS method for environmental analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, this compound could be included in standard mixtures to verify column performance and detector response. sciepub.com
Photophysical Applications in Material Science Research (e.g., as a fluorophore or energy transfer agent in model systems)
The combination of a naphthalene fluorophore and a salicylate moiety in a single molecule imparts interesting photophysical properties to this compound, making it a subject of interest in materials science research.
Naphthalene itself is a well-studied fluorophore, typically absorbing UV light and emitting in the UVA to blue region of the spectrum. mdpi.comresearchgate.net Salicylates, such as sodium salicylate, are also known to be fluorescent, often used as phosphors for detecting vacuum ultraviolet radiation due to their ability to convert high-energy photons into visible light. aatbio.comnasa.gov
Table 3: Predicted Photophysical Properties of this compound
| Property | Naphthalene Moiety Contribution | Salicylate Moiety Contribution | Expected Outcome for this compound |
|---|---|---|---|
| Absorption | Strong absorption in the UV region (~250-320 nm) | Absorption in the UV region (~240-300 nm) | Broad UV absorption profile |
| Emission | Fluorescence in the UVA/blue region (~320-360 nm) | Fluorescence in the violet/blue region (~400-430 nm) | Complex fluorescence spectrum, potential for dual emission or energy transfer-mediated emission |
| Stokes Shift | Moderate | Large | Potentially large Stokes shift, depending on excited state dynamics |
Investigation in Polymer Chemistry as a Modifier or Additive for Degradation Studies (e.g., in polylactide hydrolysis)
In the field of polymer chemistry, salicylate-containing compounds, including by extension this compound, are investigated for their potential to modify and accelerate the degradation of biodegradable polymers like polylactide (PLA). The inclusion of these additives is a strategy to enhance the hydrolysis rates of PLA, a polymer whose slow degradation under ambient environmental conditions limits its broader application in addressing plastic waste.
Research has focused on blending amorphous-grade PLA with small quantities of salicylate derivatives. Studies using compounds such as salicylic (B10762653) acid (SA), disalicylide (B3328571) (DS), and oligosalicylate (OS) have demonstrated that even low concentrations can significantly accelerate polymer degradation. umn.edudigitellinc.com The mechanism is believed to involve the introduction of carboxylic acid groups from the salicylate compounds, which promotes an autocatalytic effect on the hydrolysis of the polyester (B1180765) linkages in PLA. digitellinc.comnsf.gov
The key findings from these investigations indicate that the addition of salicylate-based molecules can increase the rate of mass loss and molar-mass reduction in PLA without substantially compromising the material's essential properties, such as its glass transition temperature (Tg) and tensile strength, before degradation. umn.eduacs.org For instance, blends of PLA with 1 wt.% salicylate additives have shown a rate of molar-mass loss up to twice as fast as that of pure PLA when submerged in artificial seawater at 50 °C. umn.edudigitellinc.com The mass loss was accelerated by up to a factor of three under the same conditions. digitellinc.comacs.org
| Additive (1 wt.%) | Matrix | Condition | Observation | Reference |
|---|---|---|---|---|
| Salicylate Additives (SA, DS, OS) | Amorphous Polylactide (PLA) | Artificial Seawater, 50 °C | Up to 3x faster sample mass loss compared to neat PLA. | digitellinc.comacs.org |
| Salicylate Additives (SA, DS, OS) | Amorphous Polylactide (PLA) | Artificial Seawater, 50 °C | Up to 2x faster molar-mass loss compared to neat PLA. | umn.edudigitellinc.com |
| Salicylate Additives (SA, DS, OS) | Amorphous Polylactide (PLA) | - | Glass transition temperature (Tg) and tensile properties remained nearly identical to neat PLA. | umn.eduacs.org |
| Sparse Salicylate Moieties | Polylactide (PLS) | Aqueous Buffer (pH 7.4), Seawater (pH 8.1), 0.1 M NaOH | Enhanced hydrolytic degradability compared to parent PLA. | nsf.gov |
Environmental Transformation Studies: Abiotic and Biotic Degradation Mechanisms in Model Systems
The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes. As a molecule composed of a naphthalene ring system linked to salicylic acid via an ester bond, its transformation pathways involve the breakdown of this ester linkage and the subsequent degradation of its constituent aromatic parts. Naphthalene and salicylate are both well-studied compounds in terms of their environmental degradation, providing a strong basis for understanding the transformation of the parent molecule. mdpi.comresearchgate.net Microbial degradation is a primary route for the detoxification of such aromatic compounds in natural environments. mdpi.comresearchgate.net
The photolytic degradation of this compound is driven by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of its chemical bonds. The naphthalene moiety, in particular, is susceptible to photo-oxidation. In aqueous environments, the photocatalytic degradation of naphthalene has been demonstrated using nanoparticles like zinc oxide (ZnO), which generate reactive oxygen species (ROS) under UV irradiation. ekb.egekb.eg These highly reactive species, such as hydroxyl radicals (•OH), can attack the aromatic rings, leading to their cleavage and transformation into simpler, less toxic compounds. researchgate.net Studies on the photolysis of 1-naphthol (B170400) show that reaction with hydroxyl radicals proceeds via an addition mechanism. researchgate.net
In atmospheric models, the gas-phase photolysis of related aromatic compounds is an important degradation pathway. nih.gov The atmospheric oxidation of the 1-naphthyl radical, a potential intermediate from this compound, with molecular oxygen (O₂) has been studied theoretically. core.ac.ukbohrium.com These reactions can lead to the formation of peroxy radicals, which undergo further reactions to break down the aromatic structure into smaller molecules like phenyl radicals, carbon monoxide (CO), and acetylene. core.ac.uk The atmospheric oxidation of 1-naphthol is predicted to be initiated by reactions with OH radicals, leading to the breakdown of the aromatic ring. researchgate.net
Chemical oxidation of this compound in the environment is primarily mediated by strong oxidizing agents, most notably hydroxyl radicals (•OH). researchgate.net These radicals can be generated through various natural processes, such as the photolysis of hydrogen peroxide or nitrate (B79036) in water. The reaction of •OH with the naphthyl and salicylate moieties of the molecule is expected to be rapid.
For the naphthalene portion, oxidation begins with an attack by monooxygenase or dioxygenase enzymes, or abiotically by •OH, on the aromatic ring to form dihydroxylated intermediates like 1,2-dihydroxynaphthalene. mdpi.commdpi.com This is followed by ring cleavage. mdpi.com The oxidation of the 1-naphthyl radical with molecular and atomic oxygen has been shown through computational studies to proceed through multiple channels, leading to the formation of intermediates like peroxy radicals and ultimately to the breakdown of the ring structure. core.ac.ukbohrium.com
The salicylate portion is also susceptible to oxidation. Salicylate can be oxidized via catechol or gentisic acid pathways in microbial systems, which involves hydroxylation reactions. mdpi.com Abiotic oxidation would similarly involve hydroxylation of the aromatic ring, making it more susceptible to cleavage.
The biodegradation of this compound is predicted to begin with the enzymatic hydrolysis of the ester bond, releasing 1-naphthol and salicylic acid. This initial step would likely be catalyzed by non-specific esterase enzymes, which are common in microorganisms. Following hydrolysis, the two aromatic products undergo degradation via separate, well-characterized enzymatic pathways.
The degradation of salicylate is typically initiated by salicylate hydroxylases (also known as salicylate 1-monooxygenases). nih.govnih.gov These enzymes, often found in naphthalene-degrading bacteria like Pseudomonas species, convert salicylate to catechol. nih.govfrontiersin.org The catechol is then processed by catechol 2,3-dioxygenase, which cleaves the aromatic ring, channeling the products into the central metabolism (Krebs cycle). researchgate.net
The enzymatic degradation of the naphthalene/1-naphthol moiety is initiated by multicomponent dioxygenase enzymes. mdpi.comfrontiersin.org Naphthalene dioxygenase (NDO) oxidizes the aromatic ring to produce cis-naphthalene dihydrodiol. nih.gov A subsequent dehydrogenase enzyme converts this intermediate to 1,2-dihydroxynaphthalene. mdpi.com The aromatic ring of 1,2-dihydroxynaphthalene is then cleaved by 1,2-dihydroxynaphthalene dioxygenase, leading to intermediates that are further metabolized, eventually converging on the salicylate degradation pathway. mdpi.comfrontiersin.org In vitro studies with isolated enzymes have been crucial in elucidating these specific steps and the broad substrate specificity of the involved proteins. nih.gov
| Enzyme | Function | Typical Source Organism (Genus) | Substrate | Product | Reference |
|---|---|---|---|---|---|
| Esterase | Hydrolysis of ester bond | Pseudomonas, Arthrobacter | This compound | 1-Naphthol + Salicylic acid | frontiersin.org |
| Naphthalene Dioxygenase (NDO) | Initial ring hydroxylation | Pseudomonas, Rhodococcus | Naphthalene | cis-Naphthalene dihydrodiol | frontiersin.orgnih.gov |
| Salicylate Hydroxylase (Salicylate 1-monooxygenase) | Hydroxylation of salicylate | Pseudomonas | Salicylate | Catechol | nih.govnih.gov |
| Catechol 2,3-dioxygenase | Aromatic ring cleavage | Pseudomonas | Catechol | 2-Hydroxymuconic semialdehyde | researchgate.net |
| 1,2-Dihydroxynaphthalene dioxygenase | Aromatic ring cleavage | Rhodococcus, Pseudomonas | 1,2-Dihydroxynaphthalene | 2-Hydroxychromene-2-carboxylic acid | nih.govfrontiersin.org |
Future Directions and Emerging Research Avenues for 1 Naphthyl Salicylate
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of 1-naphthyl salicylate (B1505791), traditionally an esterification reaction, is a prime candidate for optimization through novel catalytic systems. Future research is directed towards developing catalysts that offer higher yields, greater selectivity, and more environmentally benign reaction conditions.
A significant area of development is in heterogeneous catalysis. google.com The invention of novel heterogeneous catalytic compositions, where a catalytically active material is deposited on a solid support, presents a promising direction. google.com These systems, which can feature catalytically active anionic entities with Group IIA metal ions, are designed to be insoluble in various liquid media, simplifying catalyst recovery and product purification. google.com The key advantage is the creation of a composite solid material that remains stable throughout the reaction, suitable for both gas and liquid phase reactions. google.com This approach moves away from traditional soluble molecular catalysts, such as transition metal complexes, by converting them into insoluble, yet highly active, materials through specific molecular modifications. google.com
Furthermore, research into biocatalysis, using enzymes to drive the synthesis, is another promising avenue. Enzymes like salicylate hydroxylase, a flavin-dependent monooxygenase, demonstrate high efficiency and specificity in reactions involving the salicylate moiety. nih.gov Studies on the catalytic mechanism of such enzymes reveal how they achieve high turnover rates (kcat/Km >10^5 M-1 s-1) and how substituent effects can alter the rate-limiting steps of the reaction. nih.gov Understanding these natural catalytic processes can inspire the design of new biomimetic catalysts or the direct use of engineered enzymes for the synthesis of 1-naphthyl salicylate and its analogues, offering enhanced selectivity under mild conditions.
| Catalyst Type | Key Features | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysts | Solid support with deposited active material (e.g., Group IIA metal ions with anionic ligands). google.com | Easy separation from reaction mixture, reusability, suitable for continuous flow processes, stable under various reaction conditions. google.com |
| Biocatalysts (Enzymes) | High specificity and efficiency (e.g., salicylate hydroxylase). nih.gov | Mild reaction conditions (pH, temperature), high chemo- and regioselectivity, reduced byproducts, environmentally friendly. nih.gov |
Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques are being integrated into chemical processes to provide continuous data on reactant consumption, intermediate formation, and product yield without the need for sampling.
Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. mdpi.com While often used for aroma profiling, its application in reaction monitoring is a growing area of interest. mdpi.com By optimizing parameters such as extraction temperature and time, it is possible to obtain a representative snapshot of the chemical composition of a reaction mixture at any given point. mdpi.com This allows for the precise determination of reaction kinetics and the identification of potential side reactions, leading to improved process control and efficiency.
Another approach involves the use of computational spectral analysis to complement experimental data. nih.gov By simulating the spectra (e.g., FT-IR, Raman) of reactants and products, researchers can create a predictive model. nih.gov This model can then be used to interpret complex experimental spectra obtained during the reaction, helping to resolve overlapping peaks and identify transient species. nih.gov The high consistency observed between experimental and simulated spectra (with R² values often exceeding 0.99) validates the accuracy of these computational models in predicting the spectral features of organic molecules. nih.gov This integration of spectroscopy and computation provides a more efficient and deeper understanding of the reaction dynamics.
Development of High-Throughput Screening Methodologies for Derivatization
The derivatization of the this compound scaffold is key to unlocking new functionalities and applications. To accelerate the discovery of novel derivatives with desired properties, high-throughput screening (HTS) methodologies are essential.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has emerged as a powerful platform for label-free HTS. boehringer-ingelheim.com Recent advances allow for the direct and precise quantification of analytes, making it suitable for screening large libraries of compounds. boehringer-ingelheim.com A key innovation is the use of post-reaction derivatization to detect molecules that are otherwise difficult to analyze. boehringer-ingelheim.com For instance, pyrylium-based reagents can be used as a universal derivatization strategy under aqueous conditions for molecules containing primary amines, expanding the range of biological and chemical systems that can be studied with MALDI-TOF HTS. boehringer-ingelheim.com This approach could be adapted to screen for derivatives of this compound by introducing a suitable reactive handle.
Chemical derivatization combined with rapid analysis techniques like paper spray ionization mass spectrometry (PSI-MS) also offers a promising route for fast screening. mdpi.com This method involves a simple derivatization step to enhance the analyte's signal in the mass spectrometer. mdpi.com For example, carboxylic acids can be derivatized to carry a permanent positive charge, significantly increasing detection sensitivity (in some cases, by more than 50 times). mdpi.com This strategy requires minimal sample preparation and avoids time-consuming chromatographic separation, making it ideal for the rapid screening of cosmetic or pharmaceutical ingredients derived from a this compound core. mdpi.com Derivatization with reagents like 1-naphthyl isocyanate has also been successfully used to enhance the detection of various compounds in complex matrices like human plasma via HPLC with UV or fluorescence detection. nih.govnih.gov
| Screening Technique | Derivatization Strategy | Key Advantages |
| MALDI-TOF MS | Post-reaction derivatization (e.g., with pyrylium (B1242799) reagents). boehringer-ingelheim.com | Label-free, high precision, robust, suitable for miniaturized formats (e.g., 1,536-well plates). boehringer-ingelheim.com |
| Paper Spray Ionization MS | Chemical derivatization to add a permanent charge (e.g., for carboxylic acids). mdpi.com | Rapid analysis, minimal sample preparation, significantly increased sensitivity. mdpi.com |
| HPLC | Pre-column derivatization (e.g., with 1-naphthyl isocyanate). nih.govnih.gov | Enhanced sensitivity for UV or fluorescence detection, suitable for complex matrices. nih.govnih.gov |
Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Modeling
The integration of computational chemistry with experimental work provides a powerful synergy for understanding and predicting the behavior of molecules like this compound. This combined approach accelerates research by allowing for the in silico design and evaluation of new derivatives before committing to laboratory synthesis.
Computational tools can accurately predict molecular structures and spectral properties. nih.gov Using software like Material Studio with modules such as Dmol3, researchers can perform structural optimization and energy calculations. nih.gov These simulations can generate predicted FT-IR and Raman spectra that show strong consistency with experimental results, aiding in the correct assignment of spectral peaks. nih.gov This predictive power is invaluable for characterizing newly synthesized derivatives of this compound.
Furthermore, computational methods are crucial for understanding reaction mechanisms. For instance, in the study of enzymes that act on salicylates, computational analysis can support mechanisms proposed from experimental kinetic data. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can model the transition states of a reaction within the enzyme's active site, providing insights that are difficult to obtain experimentally. This understanding can then guide the design of new catalysts or inhibitors. The study of how salicylic (B10762653) acid derivatives can be used to create self-assembling foldamers and therapeutic peptides also benefits from this synergy, where crystal structures confirm computationally predicted conformations. nih.gov
Research into Smart Materials and Responsive Systems Incorporating this compound Scaffolds
The unique photochemical and physicochemical properties of the naphthalene (B1677914) and salicylate moieties make this compound an attractive scaffold for the development of smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific biological molecules. frontiersin.orgresearchgate.net
Smart materials are being designed for a wide range of applications, from drug delivery to biosensing. frontiersin.orgresearchgate.net The core principle is the ability to react in a controlled manner to a specific trigger. frontiersin.org The this compound structure could be incorporated into polymers or hydrogels, where its fluorescence properties might change upon binding to a target analyte or in response to a change in the local environment (e.g., pH). Such systems could be used to create sensors with visible readouts. researchgate.net
Conclusion and Research Outlook
Synthesis of Academic Contributions to the Understanding of 1-Naphthyl Salicylate (B1505791) Chemistry
Academic contributions to the understanding of 1-Naphthyl salicylate have primarily centered on its fundamental synthesis and basic characterization. The principal method documented is the esterification reaction between 1-naphthol (B170400) and salicylic (B10762653) acid. This reaction serves as a classic example of forming an ester linkage between a phenolic hydroxyl group and a carboxylic acid, a cornerstone reaction in organic synthesis. Research has implicitly placed this compound within the broader family of salicylate esters, whose properties and applications are more extensively studied.
The study of this specific compound contributes to the foundational knowledge of how bulky, aromatic substituents like the naphthyl group influence the chemical and physical properties of the salicylate core. While detailed mechanistic or application-focused studies are not abundant in publicly available literature, the existing data on its molecular formula (C17H12O3), molecular weight (approximately 264.28 g/mol ), and basic identifiers provide the essential groundwork for its use as a reference compound in analytical and chemical libraries guidechem.comnih.govrsc.orgnih.gov. Its characterization serves as a data point in the larger matrix of aromatic esters, contributing to a more comprehensive understanding of structure-property relationships within this class of molecules.
Identification of Persistent Research Challenges and Underexplored Opportunities
A significant challenge in the study of this compound is the limited volume of dedicated research, which relegates it to a relatively obscure status compared to other salicylates like phenyl salicylate or methyl salicylate. This lack of focused investigation presents several persistent challenges and corresponding opportunities.
Persistent Research Challenges:
Limited Reaction Data: There is a scarcity of detailed kinetic and mechanistic studies on its synthesis and hydrolysis. Understanding the influence of the bulky naphthyl group on reaction rates and equilibria remains an area requiring further investigation.
Lack of Application-Oriented Research: The functional properties of this compound have not been thoroughly explored, leading to a gap in knowledge about its potential real-world applications.
Photophysical Characterization: A comprehensive analysis of its photophysical properties, such as UV absorption, fluorescence, and phosphorescence, is largely absent from the literature.
Underexplored Opportunities:
Materials Science: Analogous compounds like phenyl salicylate are used in the manufacturing of polymers, lacquers, and waxes ebi.ac.uk. This compound could be investigated as a monomer or an additive to polymers to impart specific properties, such as enhanced thermal stability or UV resistance. The naphthalene (B1677914) moiety is a known chromophore, suggesting potential applications in photoactive materials.
Photochemistry and Chromism: Naphthalene-based compounds are known to exhibit interesting photochromic and thermochromic behaviors researchgate.net. Investigating whether this compound possesses similar properties could open doors for its use in smart materials, optical switches, or information storage systems.
Medicinal and Biological Activity: Phenyl salicylate, also known as Salol, was historically used as an antiseptic due to its hydrolysis into phenol (B47542) and salicylic acid in the intestine wikipedia.org. The biological activity of this compound is an entirely unexplored field. Research into its potential antimicrobial, analgesic, or anti-inflammatory properties could yield valuable findings, considering it would hydrolyze to salicylic acid and 1-naphthol.
Broader Implications for Fundamental Organic Chemistry and Materials Science
The study of this compound, while currently limited, holds broader implications for both fundamental organic chemistry and applied materials science.
For fundamental organic chemistry , it serves as an excellent model for exploring steric and electronic effects in esterification and hydrolysis reactions. The presence of the electron-rich, sterically demanding naphthalene ring fused to the ester linkage provides a unique system for probing reaction mechanisms. Comparative studies between this compound and its isomers (e.g., 2-Naphthyl salicylate) or simpler analogues (like phenyl salicylate) could offer deep insights into how the position of the substituent on the aromatic ring dictates reactivity and stability.
In the realm of materials science , the implications are largely prospective but significant. The compound's structure is a conjugate of two well-known functional moieties: the salicylate group, known for its UV-absorbing capabilities, and the naphthalene group, a classic fluorophore. This intramolecular combination suggests that this compound could be a precursor for or a component in:
UV Stabilizers: Similar to other salicylates used in sunscreens and plastics, it could function as a robust UV filter, absorbing harmful radiation and dissipating the energy safely.
Luminescent Materials: The naphthalene core suggests potential for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a fluorescent probe, assuming its quantum yield is favorable.
Functional Polymers: Its incorporation into polymer chains could create advanced materials with tailored optical, mechanical, and thermal properties, leveraging the rigidity and aromaticity of the naphthyl group.
Ultimately, this compound stands as a molecule with untapped potential, representing an opportunity to bridge foundational chemical principles with the design of novel, functional materials.
Q & A
Q. What are the common synthetic routes for 1-naphthyl salicylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed esterification of salicylic acid with 1-naphthol or transesterification of methyl salicylate with 1-naphthol. Key factors include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade thermally sensitive reactants.
- Catalyst concentration : Sulfuric acid (0.5–2% w/w) is commonly used; higher concentrations risk side reactions like sulfonation.
- Molar ratios : A 1.2:1 molar excess of 1-naphthol ensures complete conversion of salicylic acid.
Post-synthesis, purity is assessed via HPLC (C18 column, methanol:water mobile phase) or TLC (silica gel, UV visualization) .
Q. How can researchers optimize purification techniques for this compound given its physical properties?
- Methodological Answer : Purification depends on solubility and volatility:
- Recrystallization : Use ethanol-water mixtures (4:1 v/v) at 0–4°C to exploit temperature-dependent solubility.
- Distillation : For high-purity isolation, vacuum distillation (e.g., 20–50 kPa) minimizes thermal degradation, as demonstrated for methyl/ethyl salicylate systems .
Monitor purity via melting point (mp) analysis (expected range: 44–49°C for analogous naphthyl esters) .
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC with UV detection : Use a C18 column, methanol:water (80:20) mobile phase, and detection at 254 nm. Calibrate with standards (0.1–10 mM) .
- Enzymatic assays : Adapt salicylate hydroxylase-based methods (e.g., NADH absorbance at 340 nm), but validate cross-reactivity due to structural similarity to other salicylates .
Advanced Research Questions
Q. How does the naphthyl group influence the hydrolytic stability of this compound compared to alkyl salicylate esters?
- Methodological Answer : Conduct pH-dependent hydrolysis studies :
- Acidic/alkaline conditions : Incubate this compound in buffers (pH 2–12) at 37°C, and quantify residual ester via HPLC. Compare degradation rates to methyl/propyl salicylates.
- Enzymatic hydrolysis : Use esterases (e.g., porcine liver esterase) and monitor product formation (1-naphthol) spectrophotometrically at 310 nm .
The bulky naphthyl group likely reduces hydrolysis rates due to steric hindrance, contrasting with faster degradation of methyl salicylate .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Matrix controls : Account for solvent interference (e.g., DMSO) in cellular assays using vehicle-only controls.
- Orthogonal assays : Combine enzymatic (e.g., COX inhibition) and cell-based (e.g., NF-κB luciferase) assays to confirm mechanisms .
Q. How can researchers model the structure-activity relationship (SAR) of this compound for anti-inflammatory applications?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-1/2, comparing interaction energies with methyl/propyl analogs.
- Cutaneous absorption studies : Apply Franz diffusion cells with excised skin, measuring permeability coefficients (Kp). The naphthyl group’s hydrophobicity may enhance skin retention but reduce systemic absorption, as seen in propyl salicylate (relative absorption: 0.25 vs. methyl salicylate’s 1.00) .
Methodological Considerations
- Data contradiction analysis : Discrepancies in bioactivity may arise from assay sensitivity (e.g., enzymatic vs. cell-based) or impurity interference. Always cross-validate with NMR (1H/13C) and mass spectrometry .
- Experimental design : For stability studies, include accelerated degradation conditions (e.g., 40°C/75% RH) and statistical modeling (Arrhenius plots) to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
